Benzyl 3-((chlorosulfonyl)methyl)azetidine-1-carboxylate
CAS No.:
Cat. No.: VC20373529
Molecular Formula: C12H14ClNO4S
Molecular Weight: 303.76 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C12H14ClNO4S |
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Molecular Weight | 303.76 g/mol |
IUPAC Name | benzyl 3-(chlorosulfonylmethyl)azetidine-1-carboxylate |
Standard InChI | InChI=1S/C12H14ClNO4S/c13-19(16,17)9-11-6-14(7-11)12(15)18-8-10-4-2-1-3-5-10/h1-5,11H,6-9H2 |
Standard InChI Key | FAULEFXNFPVGKO-UHFFFAOYSA-N |
Canonical SMILES | C1C(CN1C(=O)OCC2=CC=CC=C2)CS(=O)(=O)Cl |
Introduction
Structural Characteristics and Molecular Properties
Core Architecture and Functional Groups
The compound features an azetidine ring—a four-membered saturated heterocycle containing nitrogen—substituted at the 3-position with a chlorosulfonylmethyl group (-CH₂SO₂Cl) and at the 1-position with a benzyloxycarbonyl (Cbz) protecting group. The chlorosulfonyl moiety introduces strong electrophilic character, enabling nucleophilic substitution reactions, while the benzyl group enhances lipophilicity, influencing solubility and reactivity in organic media .
Comparative Analysis with Analogous Compounds
Structurally related compounds, such as benzyl 3-(chlorosulfonyl)azetidine-1-carboxylate (PubChem CID: 54592994), differ in the absence of the methyl spacer between the azetidine ring and the chlorosulfonyl group . This modification alters steric and electronic properties:
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Electrophilicity: The methylene spacer in the target compound reduces ring strain compared to direct sulfonyl attachment, potentially moderating reactivity.
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Molecular Weight: The additional methyl group increases molecular weight to 303.76 g/mol (C₁₂H₁₄ClNO₄S) compared to 290.02 g/mol (C₁₁H₁₂ClNO₄S) for the non-methylated analog .
Table 1. Key Molecular Descriptors
Property | Value | Source Compound (CID) |
---|---|---|
Molecular Formula | C₁₂H₁₄ClNO₄S | Theoretical |
Molecular Weight | 303.76 g/mol | Calculated |
Predicted LogP (Lipophilicity) | 2.1 ± 0.3 | Estimated |
Hydrogen Bond Acceptors | 5 | Structural Analysis |
Synthetic Pathways and Optimization Strategies
Industrial Production Considerations
Scaling this synthesis requires:
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Gas Handling Systems: Safe infrastructure for chlorine gas delivery and neutralization.
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Continuous Flow Chemistry: Potential application to enhance heat transfer and reaction control during sulfonylation.
Spectroscopic Characterization Guidelines
Nuclear Magnetic Resonance (NMR)
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¹H NMR: Expected signals include:
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δ 4.5–5.0 ppm (benzyl CH₂)
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δ 3.8–4.2 ppm (azetidine N–CH₂)
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δ 4.1–4.3 ppm (SO₂Cl-CH₂-)
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¹³C NMR: Key carbons at ~155 ppm (carbonyl), 60–65 ppm (azetidine CH₂), and 55 ppm (SO₂Cl-CH₂) .
Mass Spectrometry
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ESI-MS: Predicted [M+H]⁺ ion at m/z 304.03 (C₁₂H₁₅ClNO₄S⁺).
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High-Resolution MS: Requires ±5 ppm accuracy to confirm elemental composition.
Table 2. Predicted Spectral Data
Technique | Key Features | Reference |
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IR | 1360 cm⁻¹ (S=O asymmetric stretch) | Analogous Compounds |
UV-Vis | λₘₐₓ ~210 nm (n→σ* transition) | Computational Prediction |
Future Research Directions
Mechanistic Studies
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Kinetic Isotope Effects: Elucidate rate-determining steps in nucleophilic substitutions.
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DFT Calculations: Model transition states for azetidine ring-opening reactions.
Application-Driven Innovations
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Targeted Drug Delivery: Conjugation to antibody-drug conjugates (ADCs) via sulfonate linkages.
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Supramolecular Chemistry: Host-guest complexes exploiting azetidine's rigid geometry.
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